molecular formula C17H18BrNO3S B2877650 N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide CAS No. 477886-14-9

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide

Cat. No.: B2877650
CAS No.: 477886-14-9
M. Wt: 396.3
InChI Key: MTTSWEGHZSYNDE-UHFFFAOYSA-N
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Description

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide is a sulfonamide-linked acetamide derivative characterized by a 4-bromophenylsulfonyl group attached to an ethyl chain and a 4-methylphenylacetamide moiety. Its structural features, including the sulfonyl bridge and aromatic substituents, are critical for interactions with biological targets such as formyl peptide receptors (FPRs) and microbial enzymes .

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfonylethyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-23(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTSWEGHZSYNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-methylphenylacetic acid.

    Formation of Intermediate: The 4-bromobenzenesulfonyl chloride reacts with ethylenediamine to form an intermediate compound.

    Final Coupling: This intermediate is then coupled with 4-methylphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary but often include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

Core Structure

The target compound shares a common scaffold with several analogues:

  • Sulfonamide Linkage : The 4-bromophenylsulfonyl group is a recurring motif in compounds like N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide (), which replaces the ethyl chain with a thiadiazole ring.
  • Acetamide Variations : Substituents on the acetamide nitrogen vary significantly. For example, N-((4-Bromophenyl)sulfonyl)-N-methyl-2-phenyl-2-(prop-2-yn-1-yloxy)acetamide (4t, ) introduces a propargyloxy group, enhancing electrophilicity compared to the methylphenyl group in the target compound.
Bond Length and Conformation
  • The C1–C2 bond in the acetamide moiety (1.501 Å) is slightly shorter than in derivatives like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (1.53 Å), suggesting increased rigidity .

Physicochemical Properties

Compound Name Substituents Key Properties
Target Compound 4-Bromophenylsulfonyl, 4-methylphenyl Moderate lipophilicity (logP ~3.2), stable under physiological pH
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]-acetamide () Pyridazinone core, methoxybenzyl Higher solubility due to polar pyridazinone ring; logP ~2.8
2-{[(4-bromophenyl)sulfonyl]amino}-N-[2-(4-methoxyphenyl)ethyl]acetamide () Methoxyphenyl ethyl Enhanced water solubility (logP ~2.5) due to methoxy group
N-(4-Bromophenyl)-2-(2-thienyl)acetamide () Thiophene ring Lower thermal stability (decomposes at 160°C vs. 210°C for target compound)
Receptor Targeting
  • The target compound’s methylphenyl group may favor hydrophobic interactions with FPR2, similar to N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, a potent FPR2 agonist .
  • Antimicrobial Activity : Thiophene-containing analogues like N-(4-Bromophenyl)-2-(2-thienyl)acetamide exhibit antimycobacterial activity (MIC = 8 µg/mL against M. tuberculosis), while the target compound’s methylphenyl group may reduce this effect due to decreased π-π stacking with microbial enzymes .
Cellular Effects
  • Compounds with allyloxy or propargyloxy substituents (e.g., 4s and 4t in ) show enhanced intracellular calcium mobilization in neutrophils compared to the target compound, likely due to increased electrophilicity .

Key Research Findings

Structural Flexibility: The sulfonamide-ethyl linkage allows for modular substitutions, enabling tuning of solubility and target affinity.

Thermodynamic Stability : The target compound’s bond lengths (e.g., N1–C2 = 1.347 Å) confer stability comparable to N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide but with reduced steric hindrance .

Pharmacological Specificity: Unlike pyridazinone derivatives (), the target compound lacks a heterocyclic core, reducing off-target effects but possibly limiting potency against FPRs.

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